molecular formula C7H3F3INO B14841157 6-Iodo-4-(trifluoromethyl)picolinaldehyde

6-Iodo-4-(trifluoromethyl)picolinaldehyde

Cat. No.: B14841157
M. Wt: 301.00 g/mol
InChI Key: UNXOIMGEYZKBCR-UHFFFAOYSA-N
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Description

6-Iodo-4-(trifluoromethyl)picolinaldehyde is a chemical compound characterized by the presence of iodine and trifluoromethyl groups attached to a picolinaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-4-(trifluoromethyl)picolinaldehyde typically involves the introduction of iodine and trifluoromethyl groups onto a picolinaldehyde scaffold. One common method involves the iodination of 4-(trifluoromethyl)picolinaldehyde using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, helps in obtaining high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 6-Iodo-4-(trifluoromethyl)picolinaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like ethanol or water.

Major Products Formed:

    Oxidation: 6-Iodo-4-(trifluoromethyl)picolinic acid.

    Reduction: 6-Iodo-4-(trifluoromethyl)picolinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Iodo-4-(trifluoromethyl)picolinaldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Iodo-4-(trifluoromethyl)picolinaldehyde involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The iodine atom can form halogen bonds with target molecules, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 6-Iodo-2-(trifluoromethyl)picolinaldehyde
  • 5-Iodo-6-(trifluoromethyl)picolinaldehyde
  • 4-Iodo-3-(trifluoromethyl)picolinaldehyde

Comparison: 6-Iodo-4-(trifluoromethyl)picolinaldehyde is unique due to the specific positioning of the iodine and trifluoromethyl groups on the picolinaldehyde core. This unique arrangement can influence the compound’s reactivity, stability, and interaction with biological targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C7H3F3INO

Molecular Weight

301.00 g/mol

IUPAC Name

6-iodo-4-(trifluoromethyl)pyridine-2-carbaldehyde

InChI

InChI=1S/C7H3F3INO/c8-7(9,10)4-1-5(3-13)12-6(11)2-4/h1-3H

InChI Key

UNXOIMGEYZKBCR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C=O)I)C(F)(F)F

Origin of Product

United States

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